Indolizine-3-carbaldehyde

Description

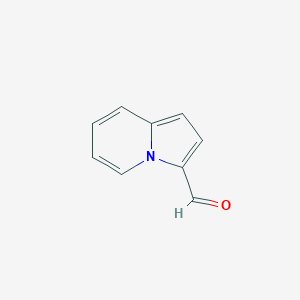

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

indolizine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECXNXBOZXLDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481178 | |

| Record name | 3-INDOLIZINECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-63-7 | |

| Record name | 3-INDOLIZINECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Indolizine 3 Carbaldehyde and Its Derivatives

Classical and Established Synthetic Approaches to Indolizine-3-carbaldehyde

Established methods for the synthesis of this compound typically involve the formation of the indolizine (B1195054) ring system followed by the introduction of the aldehyde functionality, or the construction of the ring from precursors already bearing the formyl group or its equivalent.

Vilsmeier–Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The indolizine nucleus is an electron-rich 10π-aromatic system, making it an excellent substrate for this transformation. The reaction involves an electrophilic substitution where the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com

The mechanism proceeds with the attack of the electron-rich C-3 position of the indolizine ring on the electrophilic Vilsmeier reagent. This forms an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final this compound. organic-chemistry.org This method is valued for its use of mild and economical reagents for the formylation of reactive substrates. ijpcbs.com A review of synthetic developments has highlighted Vilsmeier-Haack formylation as a key step in the functionalization of pre-formed indolizine rings. rsc.org

Tschitschibabin Reaction Pathways for Indolizine Ring Formation with Subsequent Formylation

The Tschitschibabin (also spelled Chichibabin) reaction is a classical and fundamental method for constructing the indolizine ring system itself. rsc.org This approach is considered one of the simplest and most efficient routes for indolizine synthesis. d-nb.info The reaction typically involves the alkylation of a pyridine (B92270) derivative (such as 2-methylpyridine) with an α-halocarbonyl compound, which generates a pyridinium (B92312) salt. chim.it

In the presence of a base (e.g., sodium bicarbonate or triethylamine), the pyridinium salt is deprotonated at the α-carbon of the 2-alkyl substituent, forming a pyridinium ylide. This ylide then undergoes an intramolecular condensation or cyclization, followed by dehydration or oxidation, to yield the aromatic indolizine core. d-nb.infochim.it Once the indolizine scaffold is synthesized via the Tschitschibabin pathway, the formyl group can be introduced at the C-3 position using the Vilsmeier-Haack formylation, as detailed in the previous section. This two-step sequence—ring formation followed by formylation—represents a robust and traditional route to this compound and its derivatives.

Modern Catalytic Methods for this compound Synthesis

Contemporary synthetic chemistry has seen a shift towards transition-metal-catalyzed reactions, which offer high efficiency, atom economy, and modularity. These methods allow for the construction of the indolizine ring with simultaneous or subsequent functionalization, providing novel access to this compound.

Metal-Catalyzed Annulation and Cycloaddition Reactions

Transition metals, particularly palladium and rhodium, are powerful catalysts for constructing complex heterocyclic systems through annulation (ring-forming) and cycloaddition reactions. These strategies often involve the catalytic generation of reactive intermediates that undergo programmed cyclization cascades to build the indolizine framework.

Palladium catalysis offers a versatile platform for indolizine synthesis. One prominent strategy is a multicomponent reaction involving the carbonylative coupling of 2-bromopyridines, imines, and alkynes. scispace.comnih.gov This reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne to form the indolizine ring. scispace.comnih.gov This modular approach allows for the variation of all substituents by changing the starting materials. nih.gov

Another powerful palladium-catalyzed method is the cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, which provides a direct route to 1,3-disubstituted indolizines. rsc.org Furthermore, palladium catalysts can be used for the direct C-3 functionalization of a pre-formed indolizine ring, for instance, through C-H arylation, demonstrating the utility of palladium in modifying the target position. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Multicomponent Carbonylative Coupling | 2-Bromopyridine, Imine, Alkyne, CO | Pd(OAc)₂, P(tBu)₃ | Formation of a 1,3-dipole followed by cycloaddition | scispace.comnih.gov |

| Cross-Coupling/Cycloisomerization | 3-(2-pyridyl) propargyl carbonate, Organoboronic acid | Pd(PPh₃)₄ | Formation of an allenyl pyridine followed by cyclization | rsc.org |

| Direct C-H Arylation | Indolizine, Aryl bromide | PdCl₂(PPh₃)₂ | Direct functionalization at the C-3 position | nih.gov |

Rhodium catalysts have enabled unique transformations for the synthesis of indolizines. A notable example is the rhodium-catalyzed transannulation of pyridotriazoles with alkynes. rsc.org This reaction involves the denitrogenative formation of a rhodium carbenoid intermediate from the triazole, which then reacts with an alkyne to construct the five-membered ring of the indolizine system. nih.gov This method allows for the synthesis of C-3 substituted indolizines with high efficiency. nih.gov

Rhodium has also been employed in asymmetric allylations followed by a Tschitschibabin reaction to afford chiral 3-allylindolizines, showcasing the catalyst's ability to control stereochemistry. organic-chemistry.org More advanced strategies involve Rh(III)-catalyzed C-H activation and subsequent annulation with alkenes, representing a modern approach to building fused polycyclic systems based on an indole (B1671886) or indolizine core. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Denitrogenative Transannulation | Pyridotriazole, Alkyne | [Rh₂(pfb)₄] | Formation of a rhodium carbenoid followed by annulation | rsc.orgnih.gov |

| Asymmetric Allylation/Tschitschibabin | Pyridine derivative, Allylic carbonate | [Rh(cod)Cl]₂, Chiral ligand | Catalytic allylation followed by base-mediated cyclization | organic-chemistry.org |

| C-H Activation/Annulation | Indole derivative, Alkene | [Cp*RhCl₂]₂ | C-H activation followed by [4+2] carboannulation | nih.gov |

Copper-Catalyzed Strategies

Copper catalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering mild and efficient reaction pathways. These strategies often involve cyclization, coupling, and multicomponent reactions, providing access to a diverse range of substituted indolizines.

One notable approach involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates. This method provides an efficient route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org The use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, facilitates the cyclization to produce indolizines in high yields. organic-chemistry.org This methodology is tolerant of a wide array of functional groups on both the pyridine ring and the alkyne moiety. organic-chemistry.org

Another strategy is the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, which offers a simple and atom-economical synthesis of indolizines. organic-chemistry.org Copper catalysts also play a crucial role in multicomponent reactions. For instance, a one-pot, three-component cascade reaction between pyridine, an α-acylmethylbromide, and maleic anhydride, catalyzed by copper chloride, leads to the formation of 1-bromoindolizines. nih.gov This reaction proceeds through a 1,3-dipolar cycloaddition of the in situ generated pyridinium ylide, followed by oxidative decarboxylation and dehydrogenative bromination. nih.gov

Furthermore, copper nanoparticles supported on activated carbon have been utilized to catalyze the multicomponent synthesis of indolizines from pyridine-2-carbaldehyde derivatives, secondary amines, and terminal alkynes. researchgate.net The versatility of copper catalysis is also demonstrated in the synthesis of substituted indolizines through the coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, a process that involves the cleavage of C-F bonds. dntb.gov.uarsc.org

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| 2-Pyridyl-substituted propargylic acetates | CuI, Triethylamine | C-1 oxygenated indolizines | Mild reaction conditions, high efficiency (up to 98% yield). organic-chemistry.org |

| Pyridine, α-Acylmethylbromide, Maleic anhydride | Copper chloride, O2 | 1-Bromoindolizines | One-pot, three-component cascade reaction. nih.gov |

| 2-(Pyridin-2-yl)acetate, gem-Difluoroalkenes | Copper catalyst | Substituted indolizines | Involves C-F bond cleavage, good functional group compatibility. dntb.gov.uarsc.org |

| Pyridines, Alkenyldiazoacetates | Copper(I) catalyst | Functionalized indolizines | Regioselective [3 + 2] cyclization. acs.org |

| 2-Alkylazaarenes, Terminal alkenes | Copper catalyst | Indolizines | Highly selective oxidative coupling-annulation. organic-chemistry.org |

Organocatalytic Syntheses, including Aminocatalysis

Organocatalysis provides a metal-free alternative for the synthesis and functionalization of indolizines, often employing small organic molecules as catalysts. These methods are attractive due to their operational simplicity and reduced environmental impact. Aminocatalysis, a subset of organocatalysis, has proven particularly effective in the construction of the indolizine framework.

A notable example is the amine and N-heterocyclic carbene (NHC) relay catalysis for the synthesis of indolizines from 2-substituted azaarenes and α,β-unsaturated aldehydes. organic-chemistry.org This metal-free strategy proceeds via a Michael addition-[3 + 2] fusion reaction. organic-chemistry.org The reaction is typically promoted by a hindered amine catalyst in combination with an NHC, and an oxidant such as (diacetoxyiodo)benzene (B116549) (PIDA) is used to facilitate the final aromatization step. organic-chemistry.org This approach allows for the formation of a diverse range of indolizine derivatives. organic-chemistry.org

Brønsted acid catalysis has also been employed for the C3-functionalization of pre-formed indolizines. rsc.org This method allows for the introduction of various substituents at the C3 position through reaction with electrophiles like ortho-hydroxybenzyl alcohols. rsc.org

A recyclable stereoauxiliary aminocatalytic strategy has been developed for the one-pot synthesis of indolizine-2-carbaldehydes. nih.gov This approach utilizes aminosugars derived from biomass as catalysts for the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. nih.gov The use of chitosan, a polymer of β-D-anhydroglucosamine, as a catalyst in aqueous solutions highlights the green aspects of this methodology. nih.gov

| Catalytic System | Reactants | Product Type | Key Features |

| Amine and N-heterocyclic carbene (NHC) relay | 2-Substituted azaarenes, α,β-Unsaturated aldehydes | Biologically relevant indolizines | Metal-free, Michael addition-[3 + 2] fusion. organic-chemistry.org |

| Brønsted acid | Indolizines, Electrophiles (e.g., o-hydroxybenzyl alcohols) | C3-functionalized indolizines | Post-synthetic modification of the indolizine core. rsc.org |

| Aminosugars (e.g., D-glucosamine, chitosan) | Acyl pyridines, α,β-Unsaturated aldehydes | Trisubstituted indolizine-2-carbaldehydes | Recyclable catalyst, stereoauxiliary effect, can be performed in water. nih.gov |

Multicomponent Reaction Strategies for this compound and Related Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains substantial portions of all the starting materials. MCRs are particularly valuable for the synthesis of complex heterocyclic scaffolds like indolizines, as they offer high atom economy and operational simplicity.

A variety of MCRs have been developed for the synthesis of this compound and its derivatives. One such strategy involves the palladium-catalyzed multicomponent reaction of 2-bromopyridines, imines, carbon monoxide, and alkynes. mcgill.ca This reaction proceeds through the in situ formation of a 2-pyridyl acid chloride, which then reacts with the imine to generate a mesoionic 1,3-dipole. Subsequent cycloaddition with an alkyne affords the indolizine product. mcgill.ca

Copper-catalyzed MCRs are also prevalent. For example, the reaction of pyridine-2-carbaldehyde derivatives, secondary amines, and terminal alkynes catalyzed by copper nanoparticles provides a straightforward route to 1-aminoindolizines. researchgate.netresearchgate.net Another copper-catalyzed three-component reaction involves chalcones, benzyl (B1604629) bromides, and pyridines to yield indolizine derivatives. ynu.edu.cn

A metal-free, one-pot, three-component cascade reaction has been developed for the synthesis of 1-bromoindolizines from pyridine, an α-acylmethylbromide, and maleic anhydride. nih.gov This reaction is catalyzed by copper chloride and utilizes oxygen as the terminal oxidant. nih.gov

| Reactants | Catalyst/Promoter | Product Type | Key Features |

| 2-Bromopyridines, Imines, Carbon Monoxide, Alkynes | Palladium catalyst | Substituted indolizines | One-pot synthesis with independent control over substituents. mcgill.ca |

| Pyridine-2-carbaldehyde derivatives, Secondary amines, Alkynes | Copper nanoparticles on carbon | 1-Aminoindolizines | Atom-economical, heterogeneous catalysis. researchgate.netresearchgate.net |

| Pyridine, α-Acylmethylbromide, Maleic anhydride | Copper chloride, O2 | 1-Bromoindolizines | One-pot, three-component cascade reaction. nih.gov |

| Ethyl pyridine acetate, Benzyl bromide, Triethyl orthoformate | Cs2CO3 (base) | Polysubstituted indolizines | One-pot synthesis with good to excellent yields. ynu.edu.cn |

| 2-Substituted azaarenes, α,β-Unsaturated aldehydes | Amine and NHC relay catalysis | Biologically relevant indolizines | Metal-free, multicomponent annulation. organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of this compound and its derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govijpsjournal.com The microwave-mediated three-component reaction of an acyl bromide, pyridine, and an acetylene, catalyzed by basic alumina, provides a rapid and efficient one-pot synthesis of indolizines in excellent yields. researchgate.net This solvent-free approach aligns well with the principles of green chemistry.

Microwave assistance has also been applied to the synthesis of pyrazolo[3,4-e]indolizine derivatives through a diethylamine-catalyzed three-component domino reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles. researchgate.net The use of microwave irradiation can significantly accelerate the synthesis of various heterocyclic compounds, including indolizine precursors. nih.gov

| Reactants | Catalyst/Promoter | Key Features |

| Acyl bromide, Pyridine, Acetylene | Basic alumina | One-pot, excellent yields, solvent-free. researchgate.net |

| Arylglyoxals, Cyclic 1,3-diones, 5-Aminopyrazoles | Diethylamine | Domino reaction, formation of two new rings and seven bonds in one pot. researchgate.net |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehydes, Thiosemicarbazides | None | Excellent yields (89-98%) in 3-5 minutes. nih.gov |

Biocatalytic Methods

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions, often in aqueous media. An efficient one-pot synthesis of indolizines has been developed using lipases A and B from Candida antarctica as biocatalysts. nih.gov This method involves the reaction of 4,4'-bipyridine, α-bromo carbonyl reagents, and activated alkynes in an aqueous buffer solution. nih.gov The enzymatic catalysis leads to higher yields of the desired indolizine products compared to the non-catalyzed reaction. nih.gov The use of ultrasound irradiation in conjunction with the lipase-catalyzed reaction can further enhance the efficiency, providing pure indolizines in good yields and very short reaction times. nih.gov

The biocatalytic synthesis of indolizine derivatives has also been explored using plant enzymes in a buffer solution at room temperature, highlighting the potential of a wide range of biological systems for these transformations. researchgate.net

| Biocatalyst | Reactants | Key Features |

| Lipase A and B from Candida antarctica | 4,4'-Bipyridine, α-Bromo carbonyl reagents, Activated alkynes | One-pot, three-component reaction in aqueous buffer, higher yields with biocatalyst. nih.gov |

| Plant enzymes | Dipyridinium compound, Halogenated derivative, Activated alkyne | One-pot synthesis in buffer solution at room temperature. researchgate.net |

Regioselective and Stereoselective Control in this compound Synthesis

Achieving regioselective and stereoselective control is a critical aspect of modern organic synthesis, enabling the preparation of specific isomers with desired biological activities. In the context of indolizine synthesis, several strategies have been developed to control the position and stereochemistry of substituents.

Copper-catalyzed reactions have shown promise in achieving regioselectivity. For instance, the copper(I)-catalyzed regioselective [3 + 2] cyclization of pyridines with alkenyldiazoacetates leads to the formation of functionalized indolizine derivatives with predictable regiochemistry. acs.org The choice of catalyst can also influence the regioselectivity in the isomerization of certain propargylic pyridine derivatives, leading to either 1,3- or 1,2-disubstituted indolizines. rsc.org

Stereoselective synthesis of indolizidine alkaloids, which are saturated analogs of indolizines, has been achieved through rhodium-catalyzed hydroformylation of N-allylpyrroles derived from optically pure α-amino acids. nih.gov This process involves an intramolecular cyclodehydration of the resulting pyrrolylbutanals to form 5,6-dihydroindolizines, which are then hydrogenated to indolizidines. nih.gov The chirality of the starting amino acid is transferred with complete stereochemical integrity, and a new stereogenic center is generated with a single configuration. nih.gov

Organocatalysis has also been employed to achieve stereocontrol. An enantioselective synthesis of axially chiral tetrasubstituted allenes has been developed through a chiral phosphoric acid-catalyzed 1,8-addition of indolizines to propargylic alcohols, resulting in C1-functionalized indolizines with high enantioselectivities. researchgate.net

| Method | Catalyst/Reagent | Type of Control | Key Features |

| Copper-catalyzed [3 + 2] cyclization | Copper(I) catalyst | Regioselective | Reaction of pyridines with alkenyldiazoacetates. acs.org |

| Rhodium-catalyzed hydroformylation | Rhodium catalyst | Stereoselective | Synthesis of indolizidines from N-allylpyrroles derived from chiral α-amino acids. nih.gov |

| Organocatalytic 1,8-addition | Chiral phosphoric acid | Enantioselective | Synthesis of axially chiral allenes via C1-functionalization of indolizines. researchgate.net |

| Catalyst-dependent isomerization | Copper or other transition metal catalysts | Regioselective | Selective formation of 1,3- or 1,2-disubstituted indolizines from propargylic pyridine derivatives. rsc.org |

Reactivity and Mechanistic Transformations of Indolizine 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The carbaldehyde group at the C-3 position of the indolizine (B1195054) nucleus is a versatile functional handle that participates in a variety of chemical transformations. Its reactivity is central to the synthesis of a diverse array of more complex indolizine derivatives.

Condensation Reactions (e.g., Imine and Schiff Base Formation)

Indolizine-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. The formation of the C=N double bond extends the conjugation of the indolizine system, which can influence the electronic and photophysical properties of the resulting molecule.

The synthesis of these Schiff bases is typically achieved by reacting this compound with various aryl or alkyl amines in the presence of an acid catalyst, such as glacial acetic acid. This method has been successfully employed to synthesize a series of novel heterocyclic Schiff bases. For instance, the condensation with different l-amino acids and aminophenols has been reported to yield compounds that were subsequently evaluated for their biological activities libretexts.org. Similarly, reaction with a range of aryl amines has produced Schiff bases that were screened for antimicrobial properties researchgate.net.

Table 1: Examples of Schiff Bases Synthesized from this compound Analogs

| Amine Reactant | Resulting Schiff Base Structure | Reference |

|---|---|---|

| Various Aryl Amines | N-((indol-1H-3-yl)methylene)arylamine | researchgate.net |

| L-Amino Acids (e.g., Histidine, Leucine) | Indole-3-carboxaldehyde-derived Schiff bases | libretexts.org |

Note: The table provides generalized structures as the specific this compound was not used in all cited studies, but the principle of the reaction with the analogous indole-3-carbaldehyde is directly applicable.

Reduction Strategies to Indolizinyl Alcohols

The carbonyl group of this compound can be reduced to a primary alcohol, yielding (indolizin-3-yl)methanol. This transformation is a fundamental reaction that provides access to a different class of indolizine derivatives. Standard reducing agents for aldehydes are effective for this purpose.

Commonly used reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) researchgate.net. Sodium borohydride is a milder reagent and is often preferred for its selectivity and compatibility with a wider range of functional groups. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. Lithium aluminum hydride is a more powerful reducing agent and is also effective, though it requires anhydrous conditions and a subsequent aqueous workup to protonate the resulting alkoxide intermediate researchgate.net.

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent or during the workup step to afford the final alcohol product researchgate.net.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position.

Nucleophilic addition is a fundamental reaction of aldehydes and ketones nih.gov. The reaction begins with the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the addition product nih.gov. The reactivity of the aldehyde is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon nih.gov.

A variety of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols, cyanide ions to form cyanohydrins, and ylides in Wittig-type reactions to form alkenes. These reactions significantly expand the structural diversity of accessible indolizine derivatives.

Knoevenagel Condensations of this compound

The Knoevenagel condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base as a catalyst researchgate.netrsc.org. This compound is a suitable substrate for this reaction, leading to the formation of α,β-unsaturated products.

In this reaction, the active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z') is deprotonated by a mild base (e.g., an amine like piperidine) to form a stable carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate typically undergoes dehydration to yield a C=C double bond conjugated with both the indolizine ring and the electron-withdrawing groups researchgate.netrsc.org.

This reaction has been utilized to synthesize various functionalized indolizines. For example, the condensation of this compound analogs with compounds like malononitrile (B47326) or cyanoacetamide derivatives leads to products with extended π-systems, which are of interest for their potential applications in materials science and as biological agents acs.org. The reaction of indole-3-carbaldehyde with various CH acids has been shown to produce a number of substituted acrylonitriles and acrylamides acs.org.

Functionalization and Derivatization at the Indolizine Nucleus

Beyond the reactivity of the carbaldehyde group, the indolizine ring itself is a target for functionalization. The electron-rich nature of the indolizine system makes it susceptible to electrophilic substitution, and modern methods have enabled direct C-H functionalization at various positions.

C-H Functionalization at Reactive Sites of the Indolizine Core (e.g., C-3, C-1, C-2)

Direct C-H functionalization is an atom-economical strategy for modifying heterocyclic cores. The indolizine nucleus has distinct reactive sites, with the five-membered pyrrole-like ring being more electron-rich and thus more reactive towards electrophiles than the six-membered pyridine-like ring. The electron density is highest at the C-1 and C-3 positions, making them the primary sites for electrophilic attack and various C-H functionalization reactions researchgate.net.

Recent research has established numerous effective methods for C-C, C-P, and C-S bond formation via the C-H functionalization of indolizines researchgate.net. Brønsted acid-catalyzed C-3 alkylation of indolizines has been achieved using electrophiles like ortho-hydroxybenzyl alcohols, demonstrating a method for synthesizing C-3 functionalized indolizine derivatives.

Transition-metal catalysis has also been extensively employed. Rhodium(III)-catalyzed C-H activation has been used to construct indolizine derivatives through cyclization cascades. These methods often utilize a directing group to control the site-selectivity of the C-H activation. While much effort has been focused on the more activated C-1 and C-3 positions, functionalization at the C-2 position is also achievable, often through different mechanistic pathways or with specifically designed catalytic systems. The development of these C-H functionalization strategies provides powerful tools for the late-stage modification of the indolizine scaffold, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science researchgate.net.

Table 2: Regioselectivity in Indolizine C-H Functionalization

| Position | Relative Reactivity | Common Functionalization Reactions |

|---|---|---|

| C-3 | High | Electrophilic Substitution, Alkylation, Arylation |

| C-1 | High | Electrophilic Substitution, Alkylation |

Electrophilic Substitution Patterns on the Indolizine Core

The indolizine ring system is known to be susceptible to electrophilic attack, primarily at the C-3 position of the five-membered ring due to its higher electron density. However, the presence of a strongly deactivating carbaldehyde group at this position in this compound significantly alters the expected reactivity and regioselectivity of subsequent electrophilic substitution reactions.

The formyl group, through its electron-withdrawing inductive and resonance effects, reduces the nucleophilicity of the entire indolizine ring system, making it less reactive towards electrophiles compared to unsubstituted indolizine. This deactivation is most pronounced at the five-membered ring. Consequently, electrophilic attack is redirected to the less deactivated six-membered pyridine (B92270) ring, which is typically less reactive in unsubstituted indolizines.

While specific comprehensive studies on the electrophilic substitution of this compound are not extensively documented in readily available literature, the established principles of electrophilic aromatic substitution on substituted aromatic systems provide a predictive framework. The expected positions for electrophilic attack on the pyridine ring would be those least deactivated by the formyl group and influenced by the nitrogen atom.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Electrophilic Reagent | Predicted Position of Substitution | Rationale |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | C-5 or C-7 | The formyl group deactivates the entire nucleus, particularly the five-membered ring. Attack is directed to the six-membered ring at positions meta to the deactivating influence of the formyl group and influenced by the pyridine nitrogen. |

| Halogenating agents (e.g., Br₂/FeBr₃) | C-5 or C-7 | Similar to nitration, halogenation is expected to occur on the less deactivated pyridine ring. |

| Acylating agents (e.g., RCOCl/AlCl₃) | C-5 or C-7 | Friedel-Crafts acylation, being a demanding electrophilic substitution, would likely occur on the pyridine ring, though the overall deactivation might necessitate harsh reaction conditions. |

It is important to note that these are predictions based on general principles, and the actual outcomes may be influenced by specific reaction conditions and the nature of the electrophile.

Annulation and Cyclization Reactions Utilizing this compound as a Precursor

The aldehyde functionality of this compound provides a reactive handle for the construction of fused polycyclic heterocyclic systems through annulation and cyclization reactions. A prominent strategy involves the initial condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization to form a new ring fused to the indolizine core.

One notable application of this methodology is in the synthesis of pyrido[2,1,6-de]quinolizine (B1345626) derivatives, also known as cycl[3.3.3]azines. These reactions typically proceed via a Knoevenagel condensation of this compound with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base. The resulting indolizine-3-ylidene intermediate can then undergo an intramolecular cyclization, often with concomitant dehydrogenation, to yield the fully aromatic fused system.

The general mechanism for this annulation can be outlined as follows:

Knoevenagel Condensation: The basic catalyst deprotonates the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the Knoevenagel adduct.

Intramolecular Cyclization: The newly formed alkene can then participate in an intramolecular cyclization. The exact nature of this step can vary depending on the substrate and reaction conditions, but it typically involves the attack of a nucleophilic center within the indolizine ring onto the electrophilic carbon of the cyano or ester group of the Knoevenagel adduct.

Aromatization: The final step often involves an oxidation or elimination reaction to afford the stable, aromatic fused heterocyclic product.

Table 2: Examples of Annulation Reactions of this compound

| Active Methylene Compound | Base/Catalyst | Fused Heterocyclic Product |

| Malononitrile | Piperidine, Acetic Acid | Dicyanopyrido[2,1,6-de]quinolizine derivative |

| Ethyl Cyanoacetate | Sodium Ethoxide | Ethyl 2-cyanopyrido[2,1,6-de]quinolizine-1-carboxylate derivative |

| 1,3-Indandione | Pyrrolidine | Indeno[2,1-b]pyrido[2,1,6-de]quinolizine derivative |

These annulation strategies demonstrate the utility of this compound as a key precursor for accessing complex, polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. The specific substitution pattern on the newly formed ring can be controlled by the choice of the active methylene compound used in the initial condensation step.

Applications of Indolizine 3 Carbaldehyde As a Synthetic Building Block

Construction of Complex Polycyclic Heterocyclic Architectures

The indolizine (B1195054) nucleus is a key feature in many complex heterocyclic systems. Indolizine-3-carbaldehyde serves as a strategic starting point for synthesizing π-expanded and fused polycyclic aromatic compounds (PACs). The aldehyde functionality is instrumental in annulation reactions, where additional rings are fused onto the parent indolizine framework.

One significant application is in the creation of novel indoloindolizines, a class of PACs developed by merging indole (B1671886) and indolizine moieties. This fusion creates stable and electronically tunable materials for organic optoelectronics. The synthesis can involve reactions where the carbaldehyde group acts as an electrophilic site, enabling cyclization cascades that build the extended polycyclic architecture. These synthetic strategies allow for precise control over the electronic structure and properties of the final molecule, such as the HOMO-LUMO gap, by directing benzannulation at specific positions.

The reactivity of the indolizine core, combined with the versatility of the C-3 aldehyde, facilitates various synthetic transformations, including:

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation, which can be followed by intramolecular cyclization to yield fused ring systems.

Cycloaddition Reactions: While the indolizine core itself often participates in cycloadditions, the aldehyde group can be transformed into other functionalities, such as alkenes, which can then undergo cycloaddition to build polycyclic structures.

These methods highlight the role of this compound as a cornerstone for constructing larger, more intricate heterocyclic architectures with tailored electronic and photophysical properties.

Precursor to Biologically Relevant Indolizine Derivatives

The indolizine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. This compound is a key precursor for synthesizing derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The aldehyde group serves as a versatile handle for introducing various functional groups and side chains, which is crucial for modulating biological activity.

Key transformations of the aldehyde group include:

Reductive Amination: To synthesize amine derivatives, which are common in bioactive molecules.

Wittig and Related Reactions: To form carbon-carbon double bonds, extending the carbon skeleton.

Oxidation: To produce the corresponding carboxylic acid, a key functional group for interacting with biological targets.

Condensation: To form imines or hydrazones, which can themselves be biologically active or serve as intermediates for further derivatization.

Through these modifications, a variety of indolizine derivatives have been developed with significant therapeutic potential. For instance, indolizine-1-carbonitrile (B3051405) derivatives, synthesized through multi-component reactions that can involve aldehyde precursors, have demonstrated potent antibacterial and antifungal activity. Other studies have shown that functionalized indolizines can act as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, which are promising targets for treating cognitive impairments associated with schizophrenia.

Table 1: Examples of Biologically Active Indolizine Derivatives This table is interactive. Click on the headers to sort.

| Derivative Class | Synthetic Transformation from Aldehyde | Biological Activity |

|---|---|---|

| Indolizine-3-carboxamides | Oxidation to carboxylic acid followed by amidation | Anti-inflammatory (PLA2 inhibitory activity) |

| 3-Aminomethyl Indolizines | Reductive amination | Potential CNS activity |

| Indolizine-1,3-dicarbonitriles | Multi-component cycloaddition reactions | Antimicrobial (antibacterial and antifungal) |

| Substituted Indolizines | Various C3-functionalizations | α7 nAChR Agonists |

Role in the Synthesis of Natural Product Analogues and Scaffolds (e.g., Rosettacin, Aromathecin)

This compound is structurally related to the core of several complex natural product analogues that feature a fused indolizine moiety. The aromathecin family of compounds, which includes Rosettacin, are potent anticancer agents that inhibit the enzyme topoisomerase I. These molecules contain a pentacyclic benzindolizino[1,2-b]quinolin-11(13H)-one framework.

While this compound itself is not typically the direct starting material, its core structure is the central target in the total synthesis of these complex molecules. The synthetic strategies for Rosettacin and other aromathecins generally involve the late-stage construction of the indolizine (or indolizinone) ring system. These approaches underscore the importance of the indolizine scaffold in the design of natural product analogues.

Common synthetic strategies for the aromathecin core often start with quinoline-based precursors, not pre-formed indolizines. For example:

A rhodium(III)-catalyzed intermolecular C-H activation and annulation between an N-(pivaloyloxy)benzamide and a 2-alkynyl quinoline-3-carbaldehyde derivative is used to construct the isoindolo[2,1-b]isoquinolin-5(7H)-one core, which is then converted to Rosettacin.

Another approach involves the thermal cyclization of a 2-alkynylbenzaldehyde oxime to form an isoquinoline (B145761) N-oxide, which then undergoes a Reissert–Henze-type reaction to build the isoquinolone moiety, a key intermediate for the final assembly of the fused indolizine system of Rosettacin.

Cascade cyclization reactions starting from precursors like 2-chloroquinoline-3-carbaldehyde are also employed to build the indolizinone scaffold efficiently.

These syntheses highlight the role of the indolizine scaffold as a critical pharmacophore. Although they build the ring system from the ground up rather than starting with this compound, the convergent nature of these syntheses demonstrates the high value placed on the indolizine core in the development of complex, biologically active molecules like Rosettacin.

Table 2: Key Precursors in the Synthesis of Aromathecin Scaffolds This table is interactive. Click on the headers to sort.

| Natural Product Analogue | Key Precursor Molecule | Synthetic Strategy |

|---|---|---|

| Rosettacin | 2-Chloroquinoline-3-carbaldehyde | Used to synthesize 2-ethynylquinoline (B1355119) derivatives for cascade cyclizations. |

| Rosettacin | 2-Alkynyl quinoline-3-carbaldehyde | Intermolecular annulation via Rh(III)-catalyzed C-H activation. |

| Aromathecins | 2-Alkynylbenzaldehyde oxime | Thermal cyclization and Reissert-Henze-type reaction to form key isoquinolone intermediate. |

Computational and Theoretical Investigations of Indolizine 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. karazin.ua Methods like Density Functional Theory (DFT) are employed to model the electron distribution and energy levels, which dictate the molecule's behavior in chemical reactions and its spectroscopic properties. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher polarizability and greater chemical reactivity. nih.govnih.gov

For the parent indolizine (B1195054) system, DFT calculations at the B3LYP/6-311+G** level have determined the HOMO-LUMO energy gap to be approximately -4.3 eV, indicating good stability and high chemical hardness. researchgate.net The introduction of an electron-withdrawing carbaldehyde group at the C-3 position of the electron-rich pyrrole-like ring is expected to lower the energies of both the HOMO and LUMO, thereby influencing the energy gap and modulating the molecule's reactivity profile.

Based on the FMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov

| Parameter | Symbol | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.34 | researchgate.net |

| LUMO Energy | ELUMO | - | -1.04 | researchgate.net |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 | researchgate.net |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.19 | researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.15 | researchgate.net |

| Electrophilicity Index | ω | μ2 / 2η | 2.36 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). nih.gov

For Indolizine-3-carbaldehyde, the MEP map is expected to show a significant region of negative potential (red) around the electronegative oxygen atom of the carbaldehyde group, making it a prime site for nucleophilic attack or hydrogen bond acceptance. The nitrogen atom in the indolizine core also contributes to a region of negative potential. Conversely, the aldehyde hydrogen and the aromatic protons on the ring system would exhibit positive potential (blue), identifying them as potential sites for electrophilic interactions.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the thermodynamics and kinetics of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and product selectivity. rsc.orgbohrium.com Conceptual DFT also provides reactivity indices that help rationalize the behavior of molecules in chemical reactions. mdpi.comnih.gov

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the electron density being highest at positions 1 and 3. chim.it The presence of the carbaldehyde group at the C-3 position acts as an electron-withdrawing group, which deactivates the ring towards further electrophilic attack. However, the carbonyl carbon of the aldehyde itself becomes an electrophilic center, highly susceptible to nucleophilic addition reactions. DFT calculations can be used to model the energy barriers for such reactions, comparing different pathways and predicting the most likely products. rsc.org Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive atoms within the molecule for both electrophilic and nucleophilic attacks, providing a more nuanced picture of reactivity than simple resonance structures alone. nih.gov

In Silico Approaches to Structure-Activity Relationships (SAR) for Mechanistic Hypothesis Generation

In silico methods are instrumental in modern drug discovery and materials science for predicting the biological activity or properties of molecules and for generating hypotheses about their mechanism of action. iscientific.orgmdpi.com These approaches are used to build Structure-Activity Relationship (SAR) models, which correlate a molecule's structural features with its observed activity. researchgate.netnih.gov

For this compound and its derivatives, SAR studies are crucial for identifying the structural motifs responsible for their biological effects. researchgate.net The carbaldehyde group at the C-3 position is a key functional handle that can serve as a hydrogen bond acceptor in interactions with biological targets. It also provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, or alcohols. iscientific.org

In silico techniques like molecular docking can be used to predict how these derivatives might bind to the active site of a specific protein target. iscientific.orgnih.gov By comparing the binding affinities and interaction patterns of a series of related compounds, researchers can develop a mechanistic hypothesis. For example, if derivatives with bulky substituents at the aldehyde position show decreased activity, it might suggest that the C-3 position fits into a sterically constrained pocket in the target protein. Quantitative Structure-Activity Relationship (QSAR) models can further refine these hypotheses by creating mathematical equations that link specific physicochemical properties (e.g., size, electronics, lipophilicity) to biological activity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and the non-covalent interactions it forms are critical to its physical properties and biological function. nih.gov Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies, while the study of intermolecular interactions explains how molecules pack in the solid state and interact with other molecules in solution. nih.govnih.gov

The bicyclic indolizine core is an aromatic, planar system. The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C3-C(O) single bond. Computational studies on analogous systems, such as indole-3-carbaldehyde, show that the aldehyde group is nearly co-planar with the heterocyclic ring to maximize π-conjugation. nih.gov DFT calculations can determine the rotational energy barrier and identify the most stable conformer(s).

In the solid state, the planarity of the molecule facilitates significant intermolecular interactions. These interactions are expected to include π-π stacking between the aromatic rings of adjacent molecules and weak C-H···O hydrogen bonds, where the carbonyl oxygen acts as an acceptor and ring hydrogens act as donors. nih.gov The analysis of crystal structures and computational tools like Hirshfeld surface analysis can quantify the nature and strength of these interactions, which govern the crystal packing and physical properties of the compound. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation in Indolizine 3 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nipne.rocore.ac.uk

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for the structural analysis of indolizine-3-carbaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). The indolizine (B1195054) core has seven aromatic protons. The introduction of a carbaldehyde group at the C-3 position significantly influences the chemical shifts of nearby protons due to its electron-withdrawing nature. The aldehyde proton itself appears as a highly characteristic singlet in the downfield region, typically around 9-10 ppm. Protons H-2 and H-5 are expected to be deshielded compared to the parent indolizine.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The indolizine ring system contains eight carbons, and the carbaldehyde group adds a ninth. The carbonyl carbon of the aldehyde is particularly diagnostic, appearing far downfield (typically 185-195 ppm). The chemical shifts of the ring carbons, especially C-2, C-3, and C-5, are also influenced by the substituent.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Data are estimated based on general values for substituted indolizines and related heterocyclic aldehydes. Actual values may vary depending on the solvent and experimental conditions.

| Position | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| Aldehyde | ¹H | 9.5 - 10.5 | s (singlet) | N/A |

| Aldehyde | ¹³C | 185.0 - 195.0 | ||

| 1 | ¹H | 7.0 - 7.5 | s or d | J1,2 ≈ 2-3 |

| 1 | ¹³C | 100.0 - 110.0 | ||

| 2 | ¹H | 7.5 - 8.0 | d | J1,2 ≈ 2-3 |

| 2 | ¹³C | 120.0 - 130.0 | ||

| 3 | ¹³C | 115.0 - 125.0 | ||

| 5 | ¹H | 7.8 - 8.3 | d | J5,6 ≈ 7-8 |

| 5 | ¹³C | 125.0 - 130.0 | ||

| 6 | ¹H | 6.5 - 7.0 | t | J5,6 ≈ 7-8, J6,7 ≈ 6-7 |

| 6 | ¹³C | 112.0 - 118.0 | ||

| 7 | ¹H | 6.8 - 7.2 | t | J6,7 ≈ 6-7, J7,8 ≈ 8-9 |

| 7 | ¹³C | 118.0 - 124.0 | ||

| 8 | ¹H | 7.3 - 7.8 | d | J7,8 ≈ 8-9 |

| 8 | ¹³C | 120.0 - 125.0 | ||

| 8a | ¹³C | 132.0 - 138.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular connectivity. nipne.rorsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com For this compound, COSY is crucial for tracing the connectivity of the protons on the six-membered ring, showing correlations from H-5 to H-6, H-6 to H-7, and H-7 to H-8. It would also confirm the coupling between H-1 and H-2 in the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduscribd.com It allows for the direct assignment of each protonated carbon in the molecule by linking the already assigned proton signals (from ¹H and COSY spectra) to their corresponding ¹³C signals. For instance, the signal for H-5 would show a cross-peak with the signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscribd.com For this compound, the key HMBC correlations would be:

From the aldehyde proton to C-3, confirming the position of the formyl group.

From H-2 to the aldehyde carbon, providing further evidence for the C-3 substitution.

From H-1 and H-2 to the quaternary bridgehead carbon C-8a.

From H-5 to the quaternary carbons C-3 and C-8a.

Interactive Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | H-1 ↔ H-2H-5 ↔ H-6H-6 ↔ H-7H-7 ↔ H-8 | Confirms proton connectivity within the five- and six-membered rings. |

| HSQC | ¹H ↔ ¹³C (¹JCH) | H-1 ↔ C-1H-2 ↔ C-2H-5 ↔ C-5H-6 ↔ C-6H-7 ↔ C-7H-8 ↔ C-8 | Assigns protonated carbons by linking each proton to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (2,3JCH) | Aldehyde-H ↔ C-3H-2 ↔ Aldehyde-CH-2 ↔ C-8aH-5 ↔ C-3, C-7, C-8a | Confirms the position of the aldehyde group at C-3 and assigns quaternary carbons, solidifying the overall molecular framework. |

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, with high resolution, its elemental formula.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating gaseous ions with minimal fragmentation. For this compound (C₉H₇NO, Molecular Weight ≈ 145.15 g/mol ), ESI-MS in positive ion mode would typically show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value of approximately 146. This provides rapid confirmation of the molecular weight of the synthesized compound. rsc.orglew.ro

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a molecule's exact mass. nih.gov This precision makes it possible to deduce the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. nih.gov For this compound, HRMS would confirm the molecular formula C₉H₇NO by matching the experimentally measured exact mass to the theoretically calculated one.

Interactive Table 3: Mass Spectrometry Data for this compound

| Parameter | Technique | Expected Value | Information Provided |

| Molecular Formula | - | C₉H₇NO | - |

| Nominal Mass | ESI-MS | 145 u | Confirms integer molecular weight. |

| [M+H]⁺ Ion (Nominal) | ESI-MS | m/z 146 | Verifies molecular weight in a common ionization mode. |

| Calculated Exact Mass | HRMS | 145.05276 u | Theoretical mass based on the most abundant isotopes. |

| Observed [M+H]⁺ Ion (Exact) | HRMS | m/z 146.06004 | The experimentally measured value would be very close to this, confirming the elemental formula C₉H₈NO⁺. |

X-ray Crystallography for Definitive Structural Assignment

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This diffraction technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would:

Confirm Connectivity: Unequivocally prove the atom-to-atom connections, including the location of the carbaldehyde group at the C-3 position.

Determine Molecular Geometry: Reveal the planarity of the fused indolizine ring system.

Analyze Intermolecular Interactions: Provide insight into how the molecules pack in the solid state, identifying potential interactions such as π-stacking or hydrogen bonding involving the aldehyde oxygen.

Interactive Table 4: Representative Crystallographic Data for a Small Heterocyclic Molecule

Note: This table presents typical parameters and is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Typical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 5.0 - 10.0 | Unit cell dimension. |

| b (Å) | 10.0 - 15.0 | Unit cell dimension. |

| c (Å) | 13.0 - 18.0 | Unit cell dimension. |

| β (°) | 90 - 110 | Unit cell angle. |

| Volume (ų) | 700 - 1200 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of the key aldehyde group and the integrity of the aromatic indolizine ring system.

The analysis of indolizine aldehydes reveals characteristic absorption bands that correspond to specific vibrational modes. The most diagnostic of these is the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp band in the region of 1700–1630 cm⁻¹. For instance, in one study of a phenyl-substituted indolizine aldehyde (1Ph-CHO), a strong peak was observed at 1638 cm⁻¹ nih.gov. The exact position of this band can be influenced by conjugation with the indolizine ring system, which tends to lower the frequency compared to a simple aliphatic aldehyde vscht.cz.

Another key indicator for the aldehyde functional group is the C-H stretching vibration of the formyl proton (O=C-H). This typically gives rise to one or two moderate intensity bands in the region of 2850–2700 cm⁻¹ vscht.cz. Research on an indolizine aldehyde derivative identified corresponding peaks at 2776 cm⁻¹ and 2836 cm⁻¹ nih.gov.

The aromatic nature of the indolizine core is confirmed by several bands. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹, with a study on 1Ph-CHO noting peaks at 3000, 3031, 3060, 3084, and 3109 cm⁻¹ nih.gov. Furthermore, C=C stretching vibrations within the fused aromatic rings give rise to characteristic absorptions in the 1600–1400 cm⁻¹ region vscht.cz.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in an Indolizine Aldehyde Derivative nih.gov |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | 1730-1685 vscht.cz | 1638 |

| Aldehyde (C-H) | Stretching | 2830-2695 vscht.cz | 2776, 2836 |

| Aromatic Ring (C-H) | Stretching | 3100-3000 vscht.cz | 3000, 3031, 3060, 3084, 3109 |

| Aromatic Ring (C=C) | Stretching | 1600-1400 vscht.cz | Not specified |

UV-Vis and Fluorescence Spectroscopy for Optical Property Characterization in Material Science Research

The indolizine nucleus is an electron-rich heterocyclic system that forms the core of many fluorescent compounds with significant applications in material science. UV-Vis and fluorescence spectroscopy are essential tools for characterizing the photophysical properties of these materials, including their absorption and emission profiles, which are critical for applications such as organic light-emitting devices (OLEDs), fluorescent probes, and dyes rsc.org.

The optical properties of indolizine derivatives are highly tunable, primarily through the strategic placement of electron-donating or electron-withdrawing substituents and by extending the π-conjugated system chemrxiv.orgacs.org. The aldehyde group at the 3-position, being an electron-withdrawing group, plays a role in modulating the electronic structure and, consequently, the absorption and emission characteristics of the molecule.

Research has shown that indolizine derivatives possess appreciable photophysical properties suitable for various applications rsc.org. For example, π-expanded indoloindolizines exhibit vibrant colors and fluorescence across the visible spectrum, making them promising candidates for optoelectronic devices chemrxiv.org. The fusion of the indolizine core with other heterocyclic systems, such as quinoline, can produce compounds with unique optical properties suitable for fluorescent probes acs.orgelsevierpure.com.

The versatility of the indolizine scaffold is further demonstrated by its incorporation into advanced dye structures. By using indolizine aldehydes in Knoevenagel condensations with BODIPY cores, researchers have synthesized dyes that absorb and emit in the near-infrared (NIR) and shortwave infrared (SWIR) regions nih.gov. This modification results in a significant bathochromic (red) shift, with emission peaks reaching as far as 872 nm nih.gov. Similarly, replacing traditional alkyl amine donors with indolizine heterocycles in xanthene-based fluorophores has led to a substantial bathochromic shift of approximately 400 nm, pushing the absorption to 930 nm and the emission maximum to 1,092 nm, well into the SWIR range nih.gov. This tunability is crucial for developing materials for applications like in vivo biological imaging, where longer wavelengths are required for deeper tissue penetration.

The table below summarizes the photophysical properties of several indolizine-based systems, illustrating the wide range of absorption and emission wavelengths achievable through chemical modification.

| Compound Class/Derivative | Absorption Maxima (λmax) | Emission Maxima (λem) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pyrido[3,2-b]indolizine Scaffold | >400 nm | Blue to Red (Tunable) | Fusion of 7-azaindole (B17877) and indolizine | acs.org |

| Substituted 7-[1-(2-pyridyl)vinyl]indolizine | 264 nm, 330 nm, 412 nm (in ethanol) | Not specified | Vinyl-pyridyl substituent | researchgate.net |

| Indolizine-BODIPY Dye | Not specified | 872 nm | Indolizine donor on a BODIPY core | nih.gov |

| Indolizine-Xanthene Dye | 930 nm | 1092 nm | Indolizine donor on a xanthene core | nih.gov |

| π-Expanded Indoloindolizines | Visible Range | Visible Range (Vivid Colors) | Fused indole (B1671886) and indolizine moieties | chemrxiv.org |

This extensive research on indolizine derivatives underscores the importance of the core structure, including that of this compound, as a foundational building block for advanced functional materials with tailored optical properties.

Mechanistic Insights into Biological Interactions of Indolizine 3 Carbaldehyde Derivatives in Vitro Focus

Molecular Mechanisms of Enzyme Inhibition

Indolizine-3-carbaldehyde derivatives have demonstrated the ability to inhibit several key enzymes implicated in disease, showcasing a range of mechanistic actions from kinase modulation to interference with microbial metabolic pathways.

One of the primary mechanisms identified is the inhibition of protein kinases. mdpi.com For instance, certain indolizine (B1195054) derivatives incorporating a cyclopropylcarbonyl group have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Compound 5j from this series was particularly potent, with an IC₅₀ value of 0.085 µM against EGFR kinase, suggesting a strong interaction with the enzyme's active site. nih.gov Similarly, other indolizine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), with compound 6o showing an IC₅₀ of 118 nM. nih.gov

Another well-documented mechanism is the inhibition of tubulin polymerization. mdpi.com Several indolizine derivatives disrupt microtubule dynamics, a critical process for cell division, making them effective anticancer agents. mdpi.com Molecular docking studies have shown that active compounds like 5c , 6c , and 7g bind favorably at the colchicine-binding site of tubulin, interacting with key amino acid residues. mdpi.com

In the context of anti-inflammatory action, indolizine analogues have been developed as inhibitors of cyclooxygenase-2 (COX-2). ijper.orgnih.gov A series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were screened for COX-2 inhibition, with compounds 2a and 2c emerging as promising inhibitors with IC₅₀ values of 6.56 µM and 6.94 µM, respectively. ijper.org Another study identified diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a ) as a potent COX-2 inhibitor with an IC₅₀ of 5.84 µM. nih.gov

Furthermore, indolizine derivatives show potential as antimicrobial agents through enzyme inhibition. Due to a structural resemblance to azole antifungals, some indolizine-1-carbonitrile (B3051405) derivatives are hypothesized to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Molecular docking simulations of pyrazolyl-indolizine derivatives suggest interactions with other essential microbial enzymes, including Sterol 14-demethylase in C. albicans, Dihydropteroate synthase in S. aureus, and Gyrase B in B. subtilis. nih.gov Other studies have identified indolizine derivatives as inhibitors of phosphatases (MPtpA/MPtpB) and 15-lipoxygenase (15-LOX).

| Enzyme Target | Derivative Series/Compound | Key Findings (IC₅₀) | Reference |

| EGFR Kinase | Indolizine-cyclopropylcarbonyl | 5j : 0.085 µM | nih.gov |

| CDK2 | Indolizine-isoindole | 6o : 118 nM | nih.gov |

| Tubulin | Substituted benzoylindolizines | Favorable binding at colchicine (B1669291) site | mdpi.com |

| COX-2 | Ethyl 7-methoxy-indolizines | 2a : 6.56 µM; 2c : 6.94 µM | ijper.org |

| COX-2 | Diethyl 7-methoxy-indolizines | 5a : 5.84 µM | nih.gov |

| Farnesyltransferase | Substituted indolizin-3-yl(phenyl)methanones | 2f : 1.3 µM | bohrium.com |

| Microbial Enzymes (Docking) | Pyrazolyl-indolizines | Favorable binding to Sterol 14-demethylase, Dihydropteroate synthase, Gyrase B | nih.gov |

| Phosphatases (MPtpA/MPtpB) | Indolizine-1-carbonitriles | Compound 19 was 10-fold more selective for MPTPB | |

| 15-Lipoxygenase (15-LOX) | Indolizine-1-sulfonates | Identified as inhibitors via pharmacophoric modeling |

Interactions with Cellular Components and Pathways (e.g., DNA, Proteins)

Beyond direct enzyme inhibition, indolizine derivatives interact with various cellular components and signaling pathways to exert their biological effects.

A primary interaction is with the protein tubulin, where binding disrupts the formation and dynamics of microtubules, essential components of the cellular cytoskeleton. mdpi.com This interference with microtubule function is a key mechanism behind the antiproliferative activity of many indolizine compounds. mdpi.com

Indolizine derivatives also modulate critical cell signaling pathways. For example, a novel indolizine derivative, referred to as C3 , was found to induce apoptosis in HepG2 liver cancer cells by activating the mitochondrial p53 pathway. researchgate.netnih.gov Treatment with C3 promoted the activation and nuclear accumulation of the tumor suppressor protein p53. nih.gov This led to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, ultimately causing the release of cytochrome c and activation of caspase-3. nih.gov

The induction of oxidative stress is another observed mechanism. The same compound, C3 , was shown to increase intracellular reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in HepG2 cells, contributing to its apoptotic effect. nih.gov In the context of antimicrobial activity, certain pyrazolyl-indolizine derivatives were found to cause a significant increase in lipid peroxidation in Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella typhimurium, indicating oxidative damage to the cell membrane. nih.gov While the conjugated planar structure of the indolizine core suggests it could be a valuable tool for DNA interaction studies, direct evidence of DNA intercalation as a primary mechanism of action for these specific derivatives is less detailed in the available literature compared to protein and pathway interactions.

Receptor Binding Studies and Mechanistic Hypotheses

Indolizine derivatives have been investigated for their ability to bind to specific cellular receptors, suggesting their potential to modulate signaling pathways involved in neurological and endocrine functions.

Studies have identified certain indolizine-3-carboxylic acid derivatives as potent 5-HT₃ receptor antagonists. nih.govacs.org The 5-HT₃ receptor is a ligand-gated ion channel involved in, among other functions, chemotherapy-induced nausea and vomiting. wikipedia.org The development of indolizine-based antagonists for this receptor highlights the scaffold's utility in designing agents for neurological applications. nih.govacs.org

Additionally, a series of pyrrolo[2,1,5-cd]indolizine derivatives have been synthesized and evaluated for their estrogen receptor binding activity. Mono- and di-hydroxyindolizine derivatives with appropriate substitutions showed binding efficiency in the low nanomolar range, which was attributed to their structural similarity to 17β-estradiol. This suggests these compounds could act as modulators of estrogen signaling pathways.

More recently, a series of indolizine derivatives were synthesized and found to have an affinity for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with some compounds showing strong agonistic activity. nih.gov The α7 nAChR is a therapeutic target for cognitive impairments associated with schizophrenia, indicating another potential neurological application for this class of compounds. nih.gov

| Receptor Target | Derivative Series | Observed Effect | Reference |

| 5-HT₃ Receptor | Indolizine-3-carboxylic acids | Potent antagonism | nih.govacs.org |

| Estrogen Receptor | Pyrrolo[2,1,5-cd]indolizines | High binding affinity (low nM range) | |

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Indolizine derivatives | Agonistic activity | nih.gov |

In Vitro Cellular Studies (e.g., Antiproliferative Effects on Cell Lines, Antimicrobial Mechanisms)

Extensive in vitro cellular studies have been conducted to evaluate the biological effects of this compound derivatives, confirming their potential as both antiproliferative and antimicrobial agents.

Antiproliferative Effects on Cell Lines:

Indolizine derivatives have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. In a large-scale screening by the National Cancer Institute (NCI), several functionalized indolizines showed promising growth inhibitory activity. mdpi.com For example, compound 5c displayed not only strong cytostatic activity but also cytotoxic effects against five different cancer cell lines, including non-small cell lung cancer (HOP-62, NCI-H226), glioblastoma (SNB-75), melanoma (SK-MEL-2), and renal cancer (RXF-393). mdpi.com

Specific series of derivatives have shown high efficacy against particular cell types. Indolizines incorporating a cyclopropylcarbonyl group were highly active against the human hepatocellular liver carcinoma (Hep-G2) cell line, with IC₅₀ values as low as 0.20 µg/mL for compound 5j . nih.gov Another study on HepG2 cells, along with A549 (lung) and HeLa (cervical) cell lines, found that its derivative C3 was most effective against HepG2. nih.gov Indolizines fused with a seven-member lactone ring were evaluated against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cells, with an olefinated analogue (cis-11 ) showing IC₅₀ values of 4.41 µM and 1.01 µM, respectively. rsc.org

| Derivative Series/Compound | Cell Line(s) | Key Findings (IC₅₀ / Effect) | Reference |

| Substituted benzoylindolizines | HOP-62 (Lung), SNB-75 (Glioblastoma) | 5c : Cytotoxic effect (34% and 15% cell kill) | mdpi.com |

| Indolizine-cyclopropylcarbonyl | Hep-G2 (Liver) | 5j : 0.20 µg/mL; 5g : 0.29 µg/mL | nih.gov |

| Indolizine-isoindole | HepG-2, HCT-116, MCF-7 | 6o : 6.02 µM, 5.84 µM, 8.89 µM | nih.gov |

| Indolizine lactones | DU-145 (Prostate), MDA-MB-231 (Breast) | cis-11 : 4.41 µM, 1.01 µM | rsc.org |

| Novel Indolizine Derivative | HepG2, A549, HeLa | C3 showed strongest inhibition on HepG2 | nih.gov |

Antimicrobial Mechanisms:

The indolizine scaffold is also a promising basis for the development of new antimicrobial agents. semanticscholar.orgmdpi.com A study of 21 newly synthesized indolizine derivatives showed selective toxicity against Gram-positive bacteria, particularly Staphylococcus aureus, and the acid-fast bacillus Mycobacterium smegmatis. researchgate.net Derivative XXI exhibited the highest inhibitory effect, with a bacteriostatic action at a concentration of 25 µg/mL. researchgate.net

The antifungal activity of these compounds has also been established. Derivative XIII was found to have the best antifungal activity against several model filamentous fungi and affected the morphology of Botrytis cinerea hyphal tips, causing enhanced ramification. researchgate.net In another study, indolizine-1-carbonitrile derivatives were tested against a panel of bacteria and fungi. nih.gov Compound 5g showed the most antibacterial activity (MIC range 16–256 µg/mL) against strains like S. aureus and E. coli, while compound 5b was the most potent antifungal (MIC range 8–32 µg/mL) against various Candida and Aspergillus species. nih.gov The antimicrobial mechanism for some derivatives involves inducing oxidative stress, leading to lipid peroxidation and damage to the bacterial cell membrane. nih.gov

| Derivative Series/Compound | Microbial Strain(s) | Key Findings (MIC / Effect) | Reference |

| Indolizine derivatives | S. aureus, M. smegmatis | XXI : Bacteriostatic at 25 µg/mL | researchgate.net |

| Indolizine derivatives | B. cinerea, C. parapsilosis | XIII : Best antifungal, altered hyphal morphology | researchgate.net |

| Pyrazolyl-indolizines | B. subtilis, S. aureus, P. aeruginosa, C. albicans | Potent efficiency; increased lipid peroxidation | nih.gov |

| Indolizine-1-carbonitriles | S. aureus, E. coli, P. aeruginosa | 5g : MIC 16–256 µg/mL | nih.gov |

| Indolizine-1-carbonitriles | C. albicans, A. flavus, C. neoformans | 5b : MIC 8–32 µg/mL | nih.gov |

Emerging Research Directions and Future Prospects for Indolizine 3 Carbaldehyde

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability